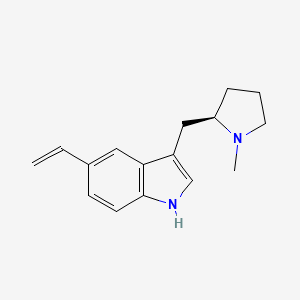

Solabegron Acyl Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective β3 adrenoceptor agonist. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a common metabolic pathway for carboxylic acid-containing drugs .

Métodos De Preparación

The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes

Análisis De Reacciones Químicas

Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid.

Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.

Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for transacylation, and acidic or basic conditions for anomerization . The major products formed from these reactions are Solabegron, glucuronic acid, and various acylated nucleophiles .

Aplicaciones Científicas De Investigación

Solabegron Acyl Glucuronide has several scientific research applications, including:

Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to toxicity.

Drug Metabolism: Researchers use this compound to study the metabolic pathways of Solabegron and other carboxylic acid-containing drugs.

Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of Solabegron, including its absorption, distribution, metabolism, and excretion.

Mecanismo De Acción

Solabegron Acyl Glucuronide exerts its effects through the formation of protein adducts. The acyl group of the glucuronide can be transferred to nucleophilic centers on proteins, such as lysine residues, leading to the formation of covalent bonds . This process can result in the modification of protein function and potentially lead to toxicity .

Comparación Con Compuestos Similares

Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from diclofenac and ibuprofen . it is unique in its specific structure and the particular metabolic pathways it undergoes. Similar compounds include:

- Diclofenac Acyl Glucuronide

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

These compounds share similar reactivity and potential for toxicity but differ in their specific chemical structures and the drugs from which they are derived .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Solabegron Acyl Glucuronide involves the acylation of Solabegron Glucuronide with an appropriate acylating agent.", "Starting Materials": [ "Solabegron Glucuronide", "Acylating agent" ], "Reaction": [ "Solabegron Glucuronide is dissolved in a suitable solvent.", "The acylating agent is added to the solution.", "The reaction mixture is heated to a suitable temperature and allowed to react for a specific time period.", "The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1357466-24-0 |

Fórmula molecular |

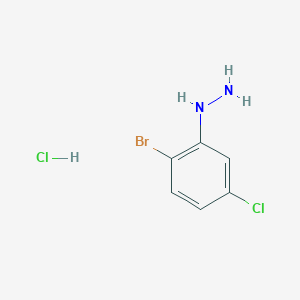

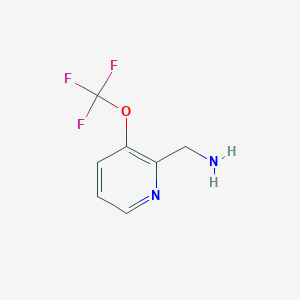

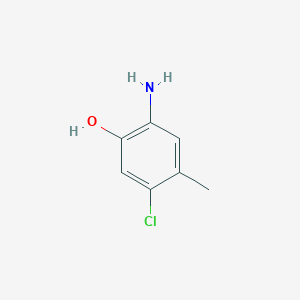

C₂₉H₃₁ClN₂O₉ |

Peso molecular |

587.02 |

Sinónimos |

1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.